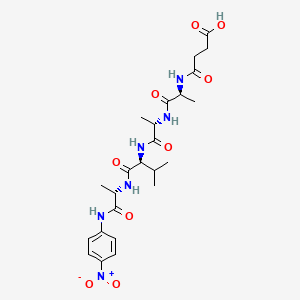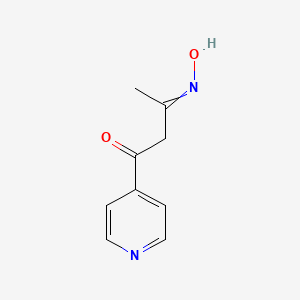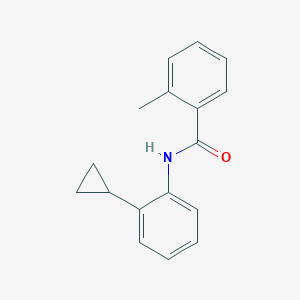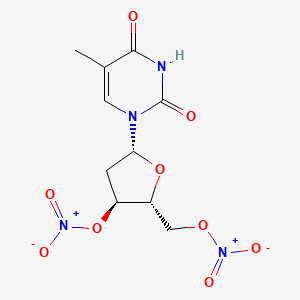![molecular formula C7H6N4 B13820856 6H-Pyrimido[4,5-b][1,4]diazepine CAS No. 3104-95-8](/img/structure/B13820856.png)
6H-Pyrimido[4,5-b][1,4]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Pyrimido[4,5-b][1,4]diazepine is a heterocyclic compound that features a fused ring system combining pyrimidine and diazepine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrimido[4,5-b][1,4]diazepine typically involves a multi-step process. One common method starts with the acylation of 6-amino-5-(aminomethyl)pyrimidines using haloacyl halides, followed by cyclization to form the diazepine ring . Another approach involves the heterocyclization reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6H-Pyrimido[4,5-b][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the diazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include haloacyl halides for acylation, bases like potassium carbonate for cyclization, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation followed by cyclization typically yields the diazepine ring system, while substitution reactions can introduce various functional groups onto the core structure .
Applications De Recherche Scientifique
6H-Pyrimido[4,5-b][1,4]diazepine has been explored for various scientific research applications:
Mécanisme D'action
The mechanism of action of 6H-Pyrimido[4,5-b][1,4]diazepine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of Aurora A/B kinases and KDR, leading to the disruption of cancer cell proliferation and induction of apoptosis . The compound’s structure allows it to bind effectively to these enzymes, blocking their activity and thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[4,3-b]pyrimido[4,5-e][1,4]diazepine: This compound shares a similar fused ring system and has been studied for its multi-targeted inhibitory effects on Aurora A/B kinases and KDR.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a]diazepinone: Another related compound with a fused ring system, known for its potential biological activities.
Uniqueness
6H-Pyrimido[4,5-b][1,4]diazepine stands out due to its unique combination of pyrimidine and diazepine rings, which confer distinct electronic and steric properties. These properties enhance its ability to interact with various biological targets, making it a versatile scaffold for drug development .
Propriétés
Numéro CAS |
3104-95-8 |
|---|---|
Formule moléculaire |
C7H6N4 |
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
6H-pyrimido[4,5-b][1,4]diazepine |
InChI |
InChI=1S/C7H6N4/c1-2-9-6-4-8-5-11-7(6)10-3-1/h1,3-5H,2H2 |
Clé InChI |
YYQKVKPYNDUODF-UHFFFAOYSA-N |
SMILES canonique |
C1C=CN=C2C(=N1)C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)](/img/structure/B13820774.png)
![(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B13820775.png)

![(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide](/img/structure/B13820785.png)

![5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13820794.png)
![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13820802.png)
![methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B13820807.png)

![(2Z)-3-(1H-benzimidazol-2-yl)-2-[(4-methoxyphenyl)imino]-2H-chromen-7-ol](/img/structure/B13820827.png)



![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)
